molecular formula C32H25NO8 B1663308 PD-159020

PD-159020

Cat. No.: B1663308
M. Wt: 551.5 g/mol
InChI Key: BOQQYCYLUTYLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of PD 159020 involves the preparation of 1,3-diaryl-2-carboxyindoles, which are potent non-peptide endothelin antagonists . The synthetic route typically includes the following steps:

    Formation of the indole core: This involves the cyclization of appropriate precursors to form the indole ring.

    Substitution reactions: Various substituents are introduced to the indole core through substitution reactions.

    Carboxylation: The introduction of the carboxylic acid group at the 2-position of the indole ring.

Chemical Reactions Analysis

PD 159020 undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Various substitution reactions can be carried out to introduce different substituents to the indole core.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

PD 159020 exerts its effects by antagonizing endothelin receptors ETA and ETB. By binding to these receptors, it inhibits the action of endothelin, a potent vasoconstrictor. This leads to the inhibition of arachidonic acid release, which is involved in various inflammatory and cardiovascular processes .

Comparison with Similar Compounds

PD 159020 is compared with other endothelin receptor antagonists such as:

    Bosentan: A dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

    Ambrisentan: A selective ETA receptor antagonist used for similar therapeutic purposes.

    Macitentan: Another dual endothelin receptor antagonist with improved efficacy and safety profile.

PD 159020 is unique in its non-selective antagonism of both ETA and ETB receptors, making it a valuable tool for research in understanding the roles of these receptors in various physiological and pathological processes .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(1,3-benzodioxol-5-ylmethyl)-5-methoxy-6-phenylmethoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO8/c1-36-26-13-22-23(14-29(26)37-16-19-5-3-2-4-6-19)33(15-20-7-9-24-27(11-20)40-17-38-24)31(32(34)35)30(22)21-8-10-25-28(12-21)41-18-39-25/h2-14H,15-18H2,1H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQQYCYLUTYLGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2CC3=CC4=C(C=C3)OCO4)C(=O)O)C5=CC6=C(C=C5)OCO6)OCC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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